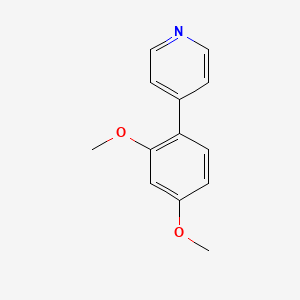
4-(2,4-Dimethoxyphenyl)pyridine
Cat. No. B8407537
M. Wt: 215.25 g/mol
InChI Key: ZMVFUQBONUMHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452886B2
Procedure details


4-(2,4-Dimethoxy-phenyl)-pyridine (6.9 g) is dissolved in a mixture of Ethanol (140 ml) and conc hydrochloric acid (3.5 ml). PtO2 (0.7 g) is added and the mixture is stirred under hydrogen atmosphere for 8 hours. The catalyst is filtered off and the solution is evaporated to dryness. MS-APCI+ (M+H)+=222



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1>C(O)C.Cl.O=[Pt]=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred under hydrogen atmosphere for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

